molecular formula C19H23N3O5S B14953650 2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide

2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B14953650
M. Wt: 405.5 g/mol
InChI Key: HUJIEDJEQLMXTC-UHFFFAOYSA-N
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Description

2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of morpholine, pyridine, and sulfonyl groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methyl-4-(morpholin-4-ylsulfonyl)phenol with pyridine-2-carboxaldehyde to form an intermediate, which is then reacted with chloroacetamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures is essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or pyridine moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, dichloromethane.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, impacting various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and morpholine groups are key to its binding affinity and specificity. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with allosteric sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    2-(morpholin-4-ylsulfonyl)ethyl](pyridin-2-ylmethyl)amine: Shares similar structural features but lacks the phenoxy and acetamide groups.

    2-morpholin-4-yl-ethyl) [5- (-4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amine: Contains a boron-based moiety, differing in reactivity and applications.

    Cyclohex-3-enylmethyl- (2-morpholin-4-yl-ethyl)-amine:

Uniqueness

2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide stands out due to its combination of functional groups, which confer unique reactivity and binding properties

Properties

Molecular Formula

C19H23N3O5S

Molecular Weight

405.5 g/mol

IUPAC Name

2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C19H23N3O5S/c1-15-12-17(28(24,25)22-8-10-26-11-9-22)5-6-18(15)27-14-19(23)21-13-16-4-2-3-7-20-16/h2-7,12H,8-11,13-14H2,1H3,(H,21,23)

InChI Key

HUJIEDJEQLMXTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)NCC3=CC=CC=N3

Origin of Product

United States

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